molecular formula C19H19N7O2 B2694644 2-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1257551-43-1

2-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2694644
CAS No.: 1257551-43-1
M. Wt: 377.408
InChI Key: ZVUOULHANYXBAY-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H19N7O2 and its molecular weight is 377.408. The purity is usually 95%.
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Biological Activity

The compound 2-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one (CAS Number: 1257551-43-1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N7O2C_{19}H_{19}N_{7}O_{2} with a molecular weight of 377.4 g/mol. Its structure includes a pyridazine ring, a piperazine moiety, and a ketone functional group, which are essential for its biological activity.

Antimicrobial and Antiviral Properties

Research indicates that pyridazine derivatives exhibit significant antimicrobial and antiviral properties. The presence of the pyridazine ring enhances interaction with biological targets, potentially inhibiting bacterial growth and viral replication. Studies have shown that derivatives similar to this compound can act against various pathogens, including bacteria and viruses .

Analgesic and Anti-inflammatory Effects

Pyridazinone derivatives have been reported to possess potent analgesic and anti-inflammatory activities. The compound's structural features allow it to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, some studies highlighted that specific substitutions on the pyridazinone ring could enhance these effects while minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Emerging evidence suggests that certain pyridazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival. For example, compounds structurally related to this one have shown efficacy against various cancer cell lines in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It could interact with specific receptors in the body, altering physiological responses.
  • Cellular Signaling Pathways : By affecting various signaling pathways, the compound can influence cell proliferation and apoptosis.

Case Studies

A series of studies have evaluated the biological activity of related compounds:

  • Study on Analgesic Activity : A derivative showed significant analgesic effects comparable to traditional analgesics in animal models, indicating potential for pain management .
  • Antimicrobial Efficacy : Another study demonstrated that a similar pyridazine derivative effectively inhibited the growth of several bacterial strains, supporting its use as an antimicrobial agent .
  • Anticancer Research : Research involving cell lines indicated that certain modifications to the pyridazine structure led to increased cytotoxicity against cancer cells, suggesting avenues for further development .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of pyridazinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation:

  • Mechanism of Action : The incorporation of heterocyclic systems enhances the compound's ability to interact with biological targets involved in cancer progression.
  • Case Studies : Research indicates that similar pyridazinones exhibit significant antiproliferative effects against various cancer cell lines, such as SK-BR-3 (breast cancer) and others, suggesting potential for further development in oncology .

Antimicrobial Properties

Pyridazinone derivatives have been evaluated for their antimicrobial activity, including antibacterial and antifungal effects:

  • Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Inhibition : Some derivatives have also been tested against Candida albicans, showing promising antifungal activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinones is well-documented:

  • In Vivo Studies : Certain derivatives have been tested in animal models for their ability to reduce inflammation, showing efficacy comparable to established anti-inflammatory drugs like celecoxib .
  • Mechanisms : These compounds may inhibit key inflammatory pathways, making them candidates for further research in treating inflammatory diseases.

Antihypertensive Activity

Research has indicated that some pyridazinone derivatives possess antihypertensive properties:

  • Experimental Findings : Compounds similar to 2-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one have been synthesized and tested using non-invasive methods (e.g., tail cuff method), showing significant blood pressure-lowering effects .

Summary of Biological Activities

Activity TypeExamples of EffectsReferences
AnticancerInhibition of SK-BR-3 cell line proliferation
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryComparable efficacy to celecoxib
AntihypertensiveSignificant blood pressure reduction

Properties

IUPAC Name

2-[2-oxo-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2/c27-18-5-3-9-21-26(18)14-19(28)25-12-10-24(11-13-25)17-7-6-16(22-23-17)15-4-1-2-8-20-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUOULHANYXBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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